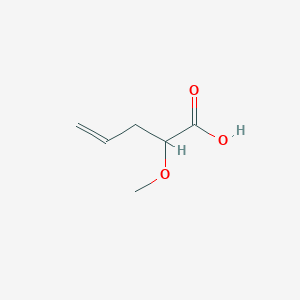

2-Methoxypent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

2-methoxypent-4-enoic acid |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |

InChI Key |

ZGDDOIZSMPRMIH-UHFFFAOYSA-N |

Canonical SMILES |

COC(CC=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of 2-Methoxypent-4-enoic acid, including its chemical identity, structural information, and key physicochemical properties. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

The chemical structure of this compound is characterized by a five-carbon pentenoic acid backbone with a methoxy group substituted at the second carbon (C2) and a double bond between the fourth and fifth carbons (C4 and C5).

Chemical and Physical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1] This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 130.062994177 | PubChem |

| Monoisotopic Mass | 130.062994177 | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 109 | PubChem |

Experimental Protocols

Currently, detailed experimental protocols for the synthesis or specific biological assays of this compound are not widely available in the public domain based on the conducted search. Researchers interested in working with this compound may need to develop methodologies based on standard organic synthesis techniques for analogous structures. General approaches could involve the α-alkoxylation of a pentenoic acid derivative or the elaboration of a suitably protected methoxy-containing building block.

Structural Visualization

To facilitate a deeper understanding of its molecular architecture, the chemical structure of this compound is provided below as a 2D diagram generated using the DOT language.

Caption: 2D structure of this compound.

References

"2-Methoxypent-4-enoic acid" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypent-4-enoic acid, a derivative of pentenoic acid, is a small molecule with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of experimental data in public databases, this document primarily relies on computationally predicted properties and draws comparisons with structurally similar compounds. The guide highlights the current knowledge gaps and underscores the necessity for empirical validation of the presented data.

Chemical Identity and Structure

This compound is characterized by a five-carbon chain containing a carboxylic acid group, a methoxy group at the alpha-position (carbon 2), and a terminal double bond between carbons 4 and 5.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 351207-76-6 |

| PubChem CID | 12007292 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Canonical SMILES | COC(CC=C)C(=O)O |

| InChI | InChI=1S/C6H10O3/c1-3-4-5(9-2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) |

| InChIKey | ZGDDOIZSMPRMIH-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Predicted Value | Experimental Value |

| XLogP3 | 0.8 | Not Available |

| Hydrogen Bond Donor Count | 1 | Not Available |

| Hydrogen Bond Acceptor Count | 3 | Not Available |

| Rotatable Bond Count | 3 | Not Available |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| Solubility | Not Available | Not Available |

| pKa | Not Available | Not Available |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in public scientific databases. Researchers investigating this compound would need to perform these analyses to characterize it fully. A supplier, BLD Pharm, lists the compound and may possess analytical data such as NMR, HPLC, or LC-MS, which could be requested.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature. However, general synthetic strategies for α-methoxy unsaturated carboxylic acids could potentially be adapted. One plausible approach could involve the α-methoxylation of a pent-4-enoic acid derivative.

Hypothetical Synthetic Workflow

This diagram illustrates a generalized, hypothetical workflow for the synthesis of this compound, which would require empirical optimization.

Caption: A potential, unverified synthetic route to this compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. Any investigation into its pharmacological properties would be novel research.

Conclusion and Future Directions

This compound is a sparsely characterized compound. While its basic chemical identity is established, a significant data gap exists concerning its physical, chemical, and biological properties. This guide serves to consolidate the available computed data and to highlight the need for extensive experimental investigation. Future research should focus on:

-

Empirical determination of physical properties such as melting point, boiling point, solubility, and pKa.

-

Acquisition and interpretation of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

-

Development and optimization of a reliable synthetic protocol.

-

Screening for biological activity to explore its potential in drug discovery and development.

This foundational work is essential for unlocking the potential applications of this compound in various scientific and industrial fields.

"2-Methoxypent-4-enoic acid" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypent-4-enoic acid, including its chemical identity, physicochemical properties, and relevant biological context. Due to the limited availability of detailed experimental data for this specific compound, this guide incorporates information on closely related analogues to provide representative experimental protocols and potential areas of application.

Chemical Identity and Properties

This compound is a carboxylic acid with a methoxy group at the alpha position and a terminal double bond.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 351207-76-6 |

| Molecular Formula | C₆H₁₀O₃ |

| IUPAC Name | This compound |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | (2R)-2-Methylpent-4-enoic acid[1] |

| Molecular Weight | 130.14 g/mol | 114.14 g/mol |

| Physical Description | Data not available | Colorless liquid |

| Boiling Point | Data not available | 195 °C at 760 mmHg |

| Solubility | Data not available | Slightly soluble in water; soluble in alcohol |

| pKa | Data not available | ~4.8 |

Experimental Protocols

Synthesis

A potential synthetic route to this compound could be adapted from established methods for the synthesis of α-methoxy acids and pentenoic acid derivatives. One plausible approach is outlined below.

Hypothetical Synthesis Workflow:

Caption: A potential synthetic workflow for this compound.

Detailed Methodology (Hypothetical):

-

α-Bromination of Pent-4-enoic Acid: Pent-4-enoic acid would be subjected to α-bromination using a reagent such as N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride, often with a radical initiator.

-

Nucleophilic Substitution: The resulting 2-bromo-pent-4-enoic acid would then be treated with a solution of sodium methoxide in methanol. The methoxide ion would act as a nucleophile, displacing the bromide to form the desired this compound.

-

Purification: The final product would require purification, likely involving extraction and column chromatography on silica gel.

Analytical Methods

Characterization of this compound would involve standard spectroscopic techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons, the α-proton, the allylic protons, and the terminal vinyl protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the α-carbon bearing the methoxy group, the methoxy carbon, and the carbons of the pentenyl chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₆H₁₀O₃. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch of the methoxy group, and the C=C stretch of the alkene. |

Biological Context and Signaling Pathways

Specific biological activities and signaling pathway interactions for this compound have not been documented. However, as a modified fatty acid, it may interact with pathways known to be modulated by fatty acids and their derivatives.

Fatty acids are crucial signaling molecules that can influence a variety of cellular processes, including inflammation, metabolism, and cell proliferation. They can act as ligands for nuclear receptors or G-protein coupled receptors (GPCRs).

General Fatty Acid Signaling:

Caption: Generalized signaling pathways for fatty acids.

Potential Areas for Investigation:

-

Free Fatty Acid Receptors (FFARs): These are a family of GPCRs that are activated by short- to long-chain fatty acids, influencing metabolic and inflammatory responses.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acid ligands, regulate the expression of genes involved in lipid and glucose metabolism.

Given its structure, this compound could potentially serve as a tool compound to probe these pathways, or it may possess novel biological activities. Further research is required to elucidate its specific roles in cellular signaling.

Conclusion

This compound is a compound with a defined chemical structure for which detailed experimental and biological data are currently sparse. This guide provides its fundamental chemical information and outlines potential experimental approaches based on related molecules. The provided hypothetical protocols and general biological context are intended to serve as a foundation for researchers and drug development professionals interested in exploring the properties and potential applications of this and similar modified fatty acids. Further empirical studies are necessary to fully characterize its synthesis, analysis, and biological functions.

References

An In-depth Technical Guide to 2-Methoxypent-4-enoic Acid: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypent-4-enoic acid is a substituted unsaturated carboxylic acid with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the compound's properties and proposes a plausible synthetic pathway, given the absence of its documented discovery or established biological role in publicly available literature. The proposed synthesis is based on established organic chemistry principles and analogous transformations. This document also includes a detailed, albeit theoretical, experimental protocol, a summary of known and predicted physicochemical data, and a workflow diagram of the proposed synthesis.

Introduction

This compound, with the chemical formula C₆H₁₀O₃, is a derivative of pentenoic acid characterized by a methoxy group at the alpha-position to the carboxyl group. While specific research on this compound is limited, the structural motif of α-alkoxy acids is of interest in the development of novel chemical entities. The presence of both a reactive double bond and a chiral center (at C2) makes it a potentially valuable building block for the synthesis of more complex molecules. This guide aims to consolidate the available information and provide a scientifically sound, theoretical framework for its synthesis to facilitate further research.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes key physicochemical properties obtained from publicly available databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| IUPAC Name | This compound | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| CAS Number | 351207-76-6 | PubChem |

| Predicted XLogP3 | 0.7 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

| Predicted Exact Mass | 130.062994 g/mol | PubChem |

Proposed Synthesis of this compound

Due to the lack of a published synthetic protocol for this compound, a plausible multi-step synthetic route is proposed, starting from the readily available precursor, pent-4-enoic acid. This proposed pathway involves the α-bromination of the carboxylic acid followed by a nucleophilic substitution with sodium methoxide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following protocols are theoretical and based on well-established procedures for analogous chemical transformations. Researchers should conduct small-scale trials and optimize conditions as necessary.

Step 1: Synthesis of 2-Bromo-pent-4-enoic acid (Hell-Volhard-Zelinsky Reaction)

This step involves the α-bromination of pent-4-enoic acid using bromine and a catalytic amount of phosphorus tribromide.

-

Materials:

-

Pent-4-enoic acid (1.0 eq)

-

Bromine (1.1 eq)

-

Phosphorus tribromide (0.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of pent-4-enoic acid in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of phosphorus tribromide.

-

Slowly add bromine to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Carefully quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-pent-4-enoic acid.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Synthesis of this compound (Nucleophilic Substitution)

This step involves the displacement of the α-bromide with a methoxy group using sodium methoxide.

-

Materials:

-

2-Bromo-pent-4-enoic acid (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Methanol (anhydrous)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-bromo-pent-4-enoic acid in anhydrous methanol under a nitrogen atmosphere.

-

Cool the solution in an ice bath and slowly add sodium methoxide.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by adding water and acidify to pH ~3 with 1 M hydrochloric acid.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Discovery and Biological Significance

As of the date of this document, there is no specific information in the scientific literature detailing the discovery of this compound, either as a natural product or through a targeted synthesis. Consequently, no biological activity or signaling pathways associated with this compound have been reported. The structural similarity to other biologically active short-chain fatty acids and their derivatives suggests that this compound could be a candidate for screening in various biological assays.

Conclusion

This compound remains a largely unexplored chemical entity. This guide provides a foundational understanding of its basic properties and outlines a plausible and detailed synthetic route to enable its preparation for further study. The proposed synthesis leverages well-established and reliable organic reactions, offering a clear path for researchers to access this compound. Future investigations into the biological activities of this compound could reveal novel applications in drug discovery and development. The creation of a logical workflow for its synthesis is the first step toward unlocking its potential.

Spectroscopic data (NMR, IR, MS) of "2-Methoxypent-4-enoic acid"

A comprehensive analysis of the spectroscopic characteristics of "2-Methoxypent-4-enoic acid" is presented in this technical guide. The document provides predicted spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), tailored for researchers, scientists, and professionals in drug development. Accompanying the data are detailed, generalized experimental protocols for acquiring such spectra, alongside a visual workflow of the spectroscopic analysis process.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS.

Table 1: Predicted 1H NMR Data (Solvent: CDCl3, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~5.7-5.9 | Multiplet | 1H | H-4 |

| ~5.1-5.3 | Multiplet | 2H | H-5 |

| ~3.8-4.0 | Triplet | 1H | H-2 |

| ~3.4 | Singlet | 3H | -OCH3 |

| ~2.4-2.6 | Multiplet | 2H | H-3 |

Table 2: Predicted 13C NMR Data (Solvent: CDCl3, Reference: TMS)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175-180 | C-1 (-COOH) |

| ~132-135 | C-4 |

| ~118-120 | C-5 |

| ~80-85 | C-2 |

| ~55-60 | -OCH3 |

| ~35-40 | C-3 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm-1) | Functional Group |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| 2950-3000 | C-H stretch (sp3) |

| 3010-3100 | C-H stretch (sp2) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1640 | C=C stretch (Alkene) |

| 1000-1300 | C-O stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 130 | [M]+ (Molecular Ion) |

| 115 | [M - CH3]+ |

| 85 | [M - COOH]+ |

| 71 | [M - COOCH3]+ |

| 59 | [COOCH3]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H and 13C NMR spectra on a 300-500 MHz NMR spectrometer. For 1H NMR, a standard pulse sequence is used. For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in the 1H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm-1.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).

-

Data Acquisition: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

Data Processing: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Stereochemistry and Chirality of 2-Methoxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypent-4-enoic acid, a substituted unsaturated carboxylic acid, possesses a single stereocenter, rendering it a chiral molecule. The existence of chirality imparts significant implications for its biological activity and necessitates a thorough understanding of its stereochemical properties. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including the identification of its stereoisomers, and proposed methodologies for their synthesis, separation, and characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide draws upon established principles of stereochemistry and analogous data from structurally related compounds to provide a robust theoretical framework for researchers.

Introduction to the Stereochemistry of this compound

The molecular structure of this compound (C₆H₁₀O₃) features a carboxylic acid group, a methoxy group at the alpha-position (C2), and a terminal double bond between C4 and C5. The carbon atom at the second position (C2) is bonded to four different substituents: a hydrogen atom, a carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a but-3-en-1-yl group (-CH₂CH=CH₂). This structural arrangement makes C2 a chiral center, also known as a stereocenter.

The presence of a single chiral center means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-2-Methoxypent-4-enoic acid and (S)-2-Methoxypent-4-enoic acid according to the Cahn-Ingold-Prelog (CIP) priority rules.

Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they exhibit distinct behavior in the presence of other chiral entities, including chiral catalysts, enzymes, and receptors. This differential interaction is of paramount importance in the field of drug development, as the two enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.

Stereoisomers of this compound

As established, this compound has one chiral center, leading to the existence of two stereoisomers (enantiomers). A 50:50 mixture of these enantiomers is known as a racemic mixture or racemate, which is optically inactive.

Figure 1: Relationship between the racemic mixture and the enantiomers of this compound.

Quantitative Data (Hypothetical)

| Property | (R)-2-Methoxypent-4-enoic Acid | (S)-2-Methoxypent-4-enoic Acid | Racemic (±)-2-Methoxypent-4-enoic Acid |

| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol | 130.14 g/mol | 130.14 g/mol |

| Specific Rotation [α]D | Predicted positive value (+) | Predicted negative value (-) | 0° |

| Melting Point | Predicted value | Predicted identical value | May differ from pure enantiomers |

| Boiling Point | Predicted value | Predicted identical value | Predicted identical value |

| Solubility | Predicted value | Predicted identical value | May differ from pure enantiomers |

Experimental Protocols

Racemic Synthesis of this compound

A potential synthetic route to racemic this compound could involve the α-bromination of pent-4-enoic acid followed by nucleophilic substitution with sodium methoxide.

Materials:

-

Pent-4-enoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalyst)

-

Carbon tetrachloride (CCl₄) (solvent)

-

Sodium methoxide (NaOMe)

-

Methanol (CH₃OH) (solvent)

-

Hydrochloric acid (HCl) for workup

-

Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

-

α-Bromination: To a solution of pent-4-enoic acid in CCl₄, add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter off the succinimide and concentrate the filtrate under reduced pressure to obtain crude 2-bromo-pent-4-enoic acid.

-

Methoxylation: Dissolve the crude 2-bromo-pent-4-enoic acid in methanol and add a solution of sodium methoxide in methanol dropwise at room temperature. Stir the reaction mixture until completion (monitored by TLC).

-

Workup: Quench the reaction with water and acidify with dilute HCl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield racemic this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2][3][4][5]

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine)

-

Suitable solvent for crystallization (e.g., ethanol, acetone, or a mixture)

-

Hydrochloric acid (HCl) for liberation of the enantiomer

-

Sodium hydroxide (NaOH) for recovery of the resolving agent

-

Diethyl ether for extraction

Procedure:

-

Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

-

Fractional Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts (e.g., the salt of (R)-2-Methoxypent-4-enoic acid with (R)-(+)-α-methylbenzylamine). The other diastereomeric salt will remain in the mother liquor.

-

Isolation and Purification of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be improved by recrystallization.

-

Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add dilute HCl to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. Extract the product with diethyl ether.

-

Recovery of Resolving Agent: The aqueous layer containing the protonated chiral amine can be basified with NaOH to recover the resolving agent.

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization can be treated in a similar manner to isolate the other enantiomer.

Figure 2: Workflow for the chiral resolution of this compound.

Characterization of Enantiomers

Polarimetry: The most direct method to distinguish between enantiomers is by measuring their optical rotation using a polarimeter.[6][7][8] Enantiomers will rotate the plane of polarized light to an equal but opposite extent. The specific rotation [α] is a characteristic property of a chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished using a chiral solvating agent or by converting them into diastereomers with a chiral derivatizing agent.[9][10][11] This induces chemical shift differences between the corresponding protons or carbons of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Conclusion

This compound is a chiral molecule with a single stereocenter, existing as a pair of enantiomers. While direct experimental data for this compound is scarce, this guide provides a robust theoretical framework for its stereochemical analysis. The proposed synthetic and resolution protocols, along with characterization methods, offer a practical starting point for researchers interested in exploring the properties and potential applications of the individual stereoisomers of this compound. A thorough understanding and control of its stereochemistry will be crucial for any future development of this compound in fields such as medicinal chemistry and materials science.

References

- 1. 5.8 Racemic Mixtures and the Resolution of Enantiomers - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Optical rotation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Guide on the Safety, Handling, and Storage of 2-Methoxypent-4-enoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxypent-4-enoic acid was found in the public domain. The following information is based on the general properties of unsaturated carboxylic acids and methoxy-substituted organic compounds. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for a manufacturer-provided SDS. A thorough risk assessment should be conducted before handling this compound.

Introduction

This compound is a carboxylic acid containing both a methoxy group and a terminal double bond. Its chemical structure suggests potential hazards associated with both acidic properties and the reactivity of the unsaturated system. This document provides a summary of anticipated safety, handling, and storage considerations based on the known characteristics of similar chemical classes.

Hazard Identification and Classification

Based on its functional groups, this compound can be anticipated to have the following hazards:

-

Skin and Eye Irritation: Like many carboxylic acids, it is likely to cause skin and eye irritation upon contact.[1][2]

-

Respiratory Irritation: Inhalation of dust, mists, or vapors may cause respiratory tract irritation.[1]

-

Corrosivity: Carboxylic acids can be corrosive, especially to metals.[2][3]

-

Peroxide Formation: The presence of an unsaturated aliphatic chain suggests a potential for peroxide formation upon exposure to air and light, which could lead to an explosion hazard.[4]

GHS Hazard Classification (Anticipated):

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 |

Safe Handling and Personal Protective Equipment (PPE)

A risk assessment should be performed before any handling of this compound. The following general procedures are recommended:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Emergency eye wash stations and safety showers should be readily accessible.[1]

-

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1]

-

Skin Protection: Wear suitable protective clothing and gloves resistant to organic acids.[1]

-

Respiratory Protection: If working outside of a fume hood or if dust or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

-

-

Hygiene Measures: Avoid breathing dust, mist, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

Caption: A generalized workflow for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent the formation of hazardous byproducts.

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[1] Protect from air and light to minimize the risk of peroxide formation.[4]

-

Incompatible Materials: Store away from strong oxidizing agents and bases.[1][2] Carboxylic acids can react exothermically with bases.[3] They can also react with active metals to produce flammable hydrogen gas.[3] Avoid storing in metal containers, which can corrode.[2]

-

Storage Recommendations: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

Caption: Key storage considerations for this compound.

Reactivity Profile

-

Acidic Nature: As a carboxylic acid, it will react with bases in a neutralization reaction, which can be exothermic.[3] It can also react with carbonates and bicarbonates to generate carbon dioxide gas.[3]

-

Unsaturated Bond: The pentenoic acid moiety contains a double bond that can undergo addition reactions. It may also be susceptible to polymerization, a reaction that can be initiated or catalyzed by other acids.[3][4]

-

Peroxide Formation: Unsaturated compounds can form peroxides upon exposure to air.[4] These peroxides can be explosive, especially when concentrated.

-

Decomposition: Hazardous decomposition products are not expected under normal conditions of storage and use.[1] However, in the event of a fire, toxic gases may be produced.[3]

First Aid Measures (General Recommendations)

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1]

-

Skin Contact: If on skin, wash with plenty of soap and water.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist or are severe.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

This technical guide provides a foundational understanding of the potential hazards and safe handling practices for this compound. It is imperative for all users to consult with their institution's environmental health and safety department for specific guidance and to perform a thorough risk assessment before commencing any work with this compound.

References

Commercial Availability and Technical Profile of 2-Methoxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties

| Property | Value | Source |

| CAS Number | 351207-76-6 | PubChem |

| Molecular Formula | C₆H₁₀O₃ | PubChem |

| Molecular Weight | 130.14 g/mol | PubChem |

| IUPAC Name | 2-methoxypent-4-enoic acid | PubChem |

| Canonical SMILES | COC(CC=C)C(=O)O | PubChem |

| InChI Key | ZGDDOIZSMPRMIH-UHFFFAOYSA-N | PubChem |

Commercial Availability

This compound is available from a select number of chemical suppliers, primarily specializing in research and development quantities. The following table summarizes the available information from identified suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLD Pharm | BD02784016 | Not specified | Inquire with supplier |

| Angene | AG027XK2 | Not specified | Inquire with supplier |

| Enamine | EN300-699698 | >95% | 1g, 5g, 10g |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, general synthetic strategies for α-methoxy acids can be considered as a starting point for its preparation. These methods often involve the α-halogenation of a corresponding carboxylic acid followed by nucleophilic substitution with a methoxide source, or the alkylation of a methoxyacetate enolate. The synthesis of substituted pentenoic acids can also be approached through various olefination and carbon-carbon bond-forming reactions.

Researchers aiming to synthesize this compound would likely need to adapt existing methodologies for similar structures. A potential, though unverified, synthetic workflow is outlined below.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 2-Methoxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypent-4-enoic acid is a chiral carboxylic acid with potential applications as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. The stereochemistry at the α-position is crucial for its biological activity and for its utility in asymmetric synthesis. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, primarily focusing on a chiral auxiliary-based approach, which is a well-established and reliable method for controlling stereochemistry.

Overview of the Synthetic Strategy

The proposed synthesis of enantiomerically enriched this compound utilizes an Evans' oxazolidinone chiral auxiliary. This strategy involves the acylation of the chiral auxiliary with methoxyacetic acid, followed by a highly diastereoselective allylation of the resulting enolate. Finally, the chiral auxiliary is cleaved to yield the desired product and allow for the recovery of the auxiliary. This method is adapted from established procedures for the synthesis of structurally similar α-substituted carboxylic acids, which have demonstrated high levels of stereocontrol.[1][2]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Synthetic workflow for the stereoselective synthesis of this compound.

Key Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the attachment of the methoxyacetyl group to the Evans' oxazolidinone auxiliary.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Methoxyacetic acid

-

Pivaloyl chloride

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium chloride (LiCl)

Procedure:

-

To a solution of methoxyacetic acid in anhydrous THF at 0 °C, add triethylamine followed by pivaloyl chloride.

-

Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.

-

Add a solution of n-butyllithium (n-BuLi) dropwise and stir for 30 minutes.

-

Transfer the previously prepared mixed anhydride solution to the lithiated oxazolidinone solution via cannula.

-

Allow the reaction to warm to 0 °C and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Allylation

This protocol details the crucial stereochemistry-defining step.

Materials:

-

N-Methoxyacetyl oxazolidinone (from Protocol 1)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-methoxyacetyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a freshly prepared solution of LDA or a commercial solution of NaHMDS dropwise.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add allyl bromide dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This final step liberates the target carboxylic acid and allows for the recovery of the valuable chiral auxiliary.

Materials:

-

Allylated oxazolidinone (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the allylated oxazolidinone in a mixture of THF and water (3:1) and cool to 0 °C.

-

Add a 30% aqueous solution of hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction mixture vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Adjust the pH of the solution to ~10 with aqueous sodium bicarbonate to facilitate the extraction of the chiral auxiliary.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate to isolate the this compound.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Expected Data and Comparison

The following tables summarize the expected yields and stereoselectivities for the key steps, based on literature data for analogous transformations.[1][2]

Table 1: Expected Yields for the Synthetic Sequence

| Step | Transformation | Expected Yield (%) |

| 1 | Acylation of Chiral Auxiliary | 85 - 95 |

| 2 | Diastereoselective Allylation | 80 - 90 |

| 3 | Cleavage and Isolation | 85 - 95 |

| Overall | Total Synthesis | 58 - 77 |

Table 2: Expected Stereoselectivity of the Allylation Step

| Chiral Auxiliary | Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Final Product |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | > 98:2 | > 98% (for the (R)-enantiomer) |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | LDA | > 98:2 | > 98% (for the (S)-enantiomer) |

| Ferrocenyl-based oxazolidinone | LDA | > 99:1 | > 99% |

Note: The choice of the (4R,5S) or (4S,5R) enantiomer of the chiral auxiliary will determine whether the (R) or (S) enantiomer of the final product is obtained.

Mechanistic Insight: Stereochemical Control

The high diastereoselectivity observed in the allylation step is attributed to the formation of a rigid chelated enolate intermediate. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (allyl bromide) to the opposite face.

Caption: Proposed transition state for the diastereoselective allylation.

(Note: The actual chemical structures in the DOT diagram are represented by placeholders as DOT language does not support complex chemical drawings. In a real-world application note, these would be replaced with actual chemical structure images.)

Conclusion

The described chiral auxiliary-based approach provides a robust and highly stereoselective method for the synthesis of this compound. The protocols are based on well-precedented reactions and are expected to deliver the target molecule in good yield and with excellent enantiomeric purity. This synthetic route is highly adaptable, and the choice of the chiral auxiliary enantiomer allows for access to either the (R) or (S) enantiomer of the final product, making it a valuable tool for researchers in organic synthesis and drug discovery.

References

- 1. Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (2R)-2-Methylpent-4-enoic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: (2R)-2-Methylpent-4-enoic Acid as a Chiral Building Block

For the attention of: Researchers, scientists, and drug development professionals.

Topic: Application of (2R)-2-Methylpent-4-enoic Acid as a Chiral Building Block in Organic Synthesis.

Introduction: Chiral carboxylic acids are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This document provides detailed application notes and protocols for the synthesis and utilization of (2R)-2-methylpent-4-enoic acid, a versatile chiral intermediate. While information on "2-Methoxypent-4-enoic acid" is scarce, the closely related (2R)-2-methylpent-4-enoic acid serves as an excellent and well-documented exemplar of a chiral pent-4-enoic acid derivative in stereoselective synthesis. Its synthesis is a classic example of substrate-controlled diastereoselective alkylation using an Evans' oxazolidinone chiral auxiliary.

Application: Synthesis of Pharmaceutical Intermediates

A significant application of (2R)-2-methylpent-4-enoic acid is its role as a key chiral building block in the synthesis of the neprilysin inhibitor Sacubitril, a component of the heart failure medication Entresto®.[1] The defined stereochemistry at the C2 position of the pentenoic acid is crucial for the biological activity of the final drug molecule.

Synthetic Strategy: Evans' Asymmetric Alkylation

The enantioselective synthesis of (2R)-2-methylpent-4-enoic acid is reliably achieved using the Evans' chiral auxiliary methodology. This strategy involves the temporary attachment of an achiral acyl group to a chiral oxazolidinone, which then directs the stereoselective alkylation of the resulting enolate. The overall synthetic workflow can be summarized in three key steps:

-

Acylation: The chiral auxiliary, typically (4R)-4-benzyl-2-oxazolidinone, is acylated with an achiral propionyl group.

-

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with an allyl halide.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired (2R)-2-methylpent-4-enoic acid and allows for the recovery of the auxiliary.

This robust methodology provides access to the target chiral acid with high enantiomeric purity.

Quantitative Data Summary

The following tables summarize the typical yields and stereoselectivities achieved in the synthesis of (2R)-2-methylpent-4-enoic acid via the Evans' auxiliary method.

Table 1: Diastereoselective Alkylation of N-Propionyl-4-benzyl-2-oxazolidinone

| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (R:S) | Yield (%) |

| Allyl iodide | NaN(TMS)₂ | THF | -78 | 98:2 | 61-77 |

Data compiled from various laboratory protocols.[2][3]

Table 2: Cleavage of Chiral Auxiliary

| Cleavage Reagent | Product | Yield (%) |

| LiOH/H₂O₂ | (2R)-2-Methylpent-4-enoic acid | High |

Yields are typically high but can vary based on scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis of (4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one

This protocol details the acylation of the Evans' auxiliary.

Materials:

-

(4R)-4-benzyl-2-oxazolidinone

-

Propionic anhydride

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (4R)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.

-

Add propionic anhydride dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 30 minutes.

-

Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of (4R)-4-benzyl-3-((2R)-2-methylpent-4-enoyl)-1,3-oxazolidin-2-one

This protocol describes the crucial diastereoselective alkylation step.

Materials:

-

(4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one

-

Sodium bis(trimethylsilyl)amide (NaN(TMS)₂)

-

Allyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve (4R)-4-benzyl-3-propanoyl-1,3-oxazolidin-2-one in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the enolate.

-

Add allyl iodide dropwise and continue stirring at -78 °C for 15 minutes.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Warm the mixture to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 3: Synthesis of (2R)-2-Methylpent-4-enoic acid (Auxiliary Cleavage)

This protocol details the cleavage of the chiral auxiliary to yield the final product.

Materials:

-

(4R)-4-benzyl-3-((2R)-2-methylpent-4-enoyl)-1,3-oxazolidin-2-one

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the purified (4R)-4-benzyl-3-((2R)-2-methylpent-4-enoyl)-1,3-oxazolidin-2-one in a 4:1 mixture of THF and water and cool to 0 °C.

-

Add 30% hydrogen peroxide, followed by a solution of lithium hydroxide in water.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford (2R)-2-methylpent-4-enoic acid.

Visualizations

The following diagrams illustrate the synthetic workflow and key relationships in the synthesis of (2R)-2-methylpent-4-enoic acid.

Caption: Synthetic workflow for (2R)-2-Methylpent-4-enoic acid.

Caption: Key relationships in the diastereoselective alkylation step.

References

The Synthetic Utility of 2-Methoxypent-4-enoic Acid in Natural Product Synthesis: A Review of Current Applications

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

[City, State] – October 26, 2025 – Despite the continuous search for novel synthons in the field of natural product synthesis, a comprehensive review of the scientific literature reveals a notable absence of documented applications for "2-Methoxypent-4-enoic acid." While structurally similar compounds have found utility in the synthesis of complex molecules, "this compound" itself does not appear to be a commonly employed starting material or intermediate in the construction of natural products.

This report aimed to collate and present detailed application notes and protocols for the use of "this compound" in this domain. However, extensive searches of scholarly databases and chemical literature have yielded no specific examples of its incorporation into the total synthesis of natural products. Consequently, the creation of detailed experimental protocols, quantitative data tables, and illustrative diagrams as initially intended is not feasible due to the lack of primary source material.

It is important to distinguish "this compound" from its close analogue, "2-Methylpent-4-enoic acid." The latter has been documented as a precursor in the synthesis of certain molecules, including the drug Sacubitril. This highlights the nuanced yet critical impact of a single atom's difference in a molecule's synthetic applications.

The absence of "this compound" in the synthetic literature could be attributed to several factors. These may include challenges in its stereoselective synthesis, potential instability, or the availability of more efficient or versatile alternative building blocks for the introduction of similar structural motifs.

While this report cannot provide the detailed application notes originally envisioned, the findings underscore a potential area for future research. The exploration of synthetic routes to "this compound" and the investigation of its reactivity and potential as a novel synthon could open new avenues in natural product synthesis.

Researchers in the field are encouraged to consider the untapped potential of such underutilized building blocks. The development of methodologies for the synthesis and application of "this compound" could lead to innovative strategies for the construction of complex and biologically active natural products.

This report concludes that, at present, there is no established body of work detailing the application of "this compound" in natural product synthesis. The scientific community is invited to address this gap in the literature.

Application Notes and Protocols for Reactions Involving "2-Methoxypent-4-enoic acid"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of "2-Methoxypent-4-enoic acid," a valuable building block in organic synthesis and potentially in drug discovery. Due to the limited direct literature on this specific compound, a plausible multi-step synthetic pathway is presented, starting from readily available precursors. The protocols are based on established chemical transformations, including the synthesis of an α-hydroxy ester, its subsequent O-methylation, and final ester hydrolysis.

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-hydroxypent-4-enoate

This protocol describes the synthesis of the key precursor, an α-hydroxy ester, via a tin-mediated allylation of ethyl glyoxylate.

Materials:

-

Ethyl glyoxylate (50% solution in toluene)

-

Allyl bromide

-

Powdered tin

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Sonicator bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add powdered tin (1.2 equivalents) and ethanol.

-

To this suspension, add ethyl glyoxylate (1.0 equivalent) and allyl bromide (1.5 equivalents).

-

The flask is then placed in a sonicator bath and the reaction mixture is sonicated at room temperature.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with dichloromethane and filtered to remove any remaining tin.

-

The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure ethyl 2-hydroxypent-4-enoate as a colorless oil.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| Ethyl glyoxylate | 102.09 | 1.0 | - |

| Allyl bromide | 120.98 | 1.5 | - |

| Tin | 118.71 | 1.2 | - |

| Ethyl 2-hydroxypent-4-enoate | 144.17 | - | ~65%[1] |

Protocol 2: O-Methylation of Ethyl 2-hydroxypent-4-enoate

This protocol outlines the methylation of the secondary alcohol using methyl iodide and silver(I) oxide, a method known as Purdie methylation, which is suitable for sensitive substrates.

Materials:

-

Ethyl 2-hydroxypent-4-enoate

-

Methyl iodide (excess)

-

Silver(I) oxide

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Celite®

-

Round-bottom flask (protected from light)

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask wrapped in aluminum foil, dissolve ethyl 2-hydroxypent-4-enoate (1.0 equivalent) in anhydrous DMF or DCM under an inert atmosphere.

-

To the stirred solution, add silver(I) oxide (2.0 - 3.0 equivalents).

-

Add a significant excess of methyl iodide (5.0 - 10.0 equivalents).

-

The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, the reaction mixture is diluted with dichloromethane and filtered through a pad of Celite® to remove silver salts.

-

The filtrate is washed with water and brine to remove DMF and any remaining salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude ethyl 2-methoxypent-4-enoate can be purified by flash column chromatography.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Ethyl 2-hydroxypent-4-enoate | 144.17 | 1.0 | Starting material |

| Methyl iodide | 141.94 | 5.0 - 10.0 | Acts as both reagent and solvent |

| Silver(I) oxide | 231.74 | 2.0 - 3.0 | Acts as a mild base and halide scavenger |

| Ethyl 2-methoxypent-4-enoate | 158.20 | - | Product |

Protocol 3: Hydrolysis of Ethyl 2-methoxypent-4-enoate

This final step involves the saponification of the ethyl ester to yield the target carboxylic acid.

Materials:

-

Ethyl 2-methoxypent-4-enoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)/Water mixture

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

pH paper or pH meter

Procedure:

-

Dissolve ethyl 2-methoxypent-4-enoate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

-

Add sodium hydroxide (1.5 - 2.0 equivalents) to the solution.

-

The reaction mixture is stirred at room temperature, and the progress of the hydrolysis is monitored by TLC until the starting ester is consumed.

-

Upon completion, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified to pH ~2-3 with 1M HCl.

-

The aqueous layer is extracted three times with ethyl acetate or dichloromethane.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| Ethyl 2-methoxypent-4-enoate | 158.20 | 1.0 |

| Sodium hydroxide | 40.00 | 1.5 - 2.0 |

| This compound | 130.14 | - |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and a potential workflow for utilizing the final product in a drug discovery context.

Caption: Overview of the synthetic workflow.

Caption: Application in a drug discovery pipeline.

References

Application Notes and Protocols for the Purification of 2-Methoxypent-4-enoic Acid and Its Products

Introduction

2-Methoxypent-4-enoic acid is a carboxylic acid of interest in synthetic organic chemistry and drug discovery. The purity of this compound and its subsequent products is critical for reliable experimental results and for meeting regulatory standards in drug development. This document outlines common purification techniques that can be applied to this compound and its derivatives, including liquid-liquid extraction, column chromatography, and distillation.

Physicochemical Properties (for this compound)

A summary of the computed physicochemical properties of this compound is provided below. These properties are essential for designing appropriate purification strategies.

| Property | Value |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

Data sourced from PubChem CID 12007292.

Purification Techniques

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A combination of techniques is often employed for optimal results.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and scalable technique for the initial purification of carboxylic acids from a reaction mixture. By adjusting the pH of the aqueous phase, the solubility of the carboxylic acid can be manipulated, allowing for its separation from neutral or basic impurities.

Protocol:

-

Following the reaction, quench the reaction mixture with water.

-

Adjust the pH of the aqueous solution to between 2 and 3 using a suitable acid (e.g., 1 M HCl). This protonates the carboxylate, making the acid more soluble in organic solvents.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. The choice of solvent will depend on the solubility of the target compound and its impurities.

-

Combine the organic layers.

-

Wash the combined organic layers with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

For the analogous compound 2-hydroxypent-4-enoic acid, liquid-liquid extraction using ethyl acetate and water with pH control in the acidic range can achieve recovery rates of 85-95% and is scalable from laboratory to industrial settings.

Flash Column Chromatography

For laboratory-scale purification and to achieve high purity, flash column chromatography is a standard and effective method. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents) is crucial for good separation.

Protocol:

-

Adsorb the crude product onto a small amount of silica gel.

-

Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or petroleum ether).

-

Load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the concentration of a more polar solvent like ethyl acetate. The optimal solvent system will need to be determined by thin-layer chromatography (TLC) analysis.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

A specific protocol for a related compound involved flash chromatography with a gradient of 15% ethyl acetate in hexanes to 30% ethyl acetate in hexanes.

Distillation

For compounds that are thermally stable and have a sufficiently low boiling point, distillation, particularly under reduced pressure (vacuum distillation), can be an effective purification method, especially on a larger scale.

Protocol:

-

Set up a vacuum distillation apparatus.

-

Place the crude product in the distillation flask.

-

Slowly heat the flask while applying a vacuum.

-

Collect the fraction that distills at the expected boiling point of the target compound. The boiling point will be dependent on the pressure.

-

It is important to monitor the temperature closely to avoid decomposition of the product.

For 2-hydroxypent-4-enoic acid, vacuum distillation can yield purity levels of 95-97% with recovery rates of 65-80%.[1] Careful temperature control is necessary to prevent degradation.[1]

Quantitative Data Summary for Analogous Compound (2-Hydroxypent-4-enoic acid)

| Purification Technique | Purity Achieved | Recovery Rate | Scale |

| Liquid-Liquid Extraction | - | 85-95% | Lab to Industrial |

| Vacuum Distillation | 95-97% | 65-80% | Lab to Industrial |

| Preparative HPLC | >99% | - | Lab/Pilot |

Experimental Workflows

General Purification Workflow

Caption: General purification workflow for this compound.

Decision Logic for Purification Method Selection

Caption: Decision tree for selecting an appropriate purification method.

References

Application Notes and Protocols for the Characterization of 2-Methoxypent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Methoxypent-4-enoic acid (C6H10O3).[1] The protocols detailed below are foundational and may require optimization based on the specific instrumentation and sample matrix.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C6H10O3 | PubChem[1] |

| Molecular Weight | 130.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted proton (¹H) and carbon (¹³C) NMR chemical shifts for this compound. These are estimated values and may vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | COOH |

| ~5.7-5.9 | Multiplet | 1H | H-4 |

| ~5.1-5.3 | Multiplet | 2H | H-5 |

| ~3.9-4.1 | Triplet | 1H | H-2 |

| ~3.4 | Singlet | 3H | OCH₃ |

| ~2.4-2.6 | Multiplet | 2H | H-3 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175-178 | C-1 (COOH) |

| ~132-135 | C-4 |

| ~118-120 | C-5 |

| ~78-82 | C-2 |

| ~57-60 | OCH₃ |

| ~35-38 | C-3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrument Setup:

-

Use a 500 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Perform 2D NMR experiments such as COSY and HSQC for more detailed structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Expected Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge (m/z) | Assignment |

| ESI-MS | Negative | 129.055 | [M-H]⁻ |

| ESI-MS | Positive | 131.070 | [M+H]⁺ |

| ESI-MS | Positive | 153.052 | [M+Na]⁺ |

| GC-MS (EI) | Positive | 130 | [M]⁺ |

| GC-MS (EI) | Positive | 99 | [M-OCH₃]⁺ |

| GC-MS (EI) | Positive | 85 | [M-COOH]⁺ |

Experimental Protocol: Mass Spectrometry

A. Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument using a standard calibration mixture.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ions and compare it with the theoretical mass of this compound.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Derivatize the carboxylic acid group (e.g., by esterification with methanol) to improve volatility if necessary. Dissolve the derivatized or underivatized sample in a volatile solvent (e.g., dichloromethane).

-

Instrument Setup:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Set the GC oven temperature program to achieve good separation.

-

Set the MS parameters for electron ionization (EI) at 70 eV.

-

-

Data Acquisition: Inject the sample into the GC. The separated components will be introduced into the mass spectrometer for ionization and detection.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Workflow for Mass Spectrometry Analysis```dot

Caption: Workflow for HPLC analysis of this compound.

References

Application Note and Protocol: A Scalable Synthesis of 2-Methoxypent-4-enoic Acid for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxypent-4-enoic acid is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceutical agents and other specialty chemicals. Its unique combination of a carboxylic acid, a methoxy group at the alpha position, and a terminal alkene provides a versatile scaffold for further chemical modifications. This document provides a detailed, scalable protocol for the synthesis of this compound, designed to be a reliable resource for researchers requiring this compound for their studies. The presented method is a two-step procedure involving the alkylation of methyl methoxyacetate followed by ester hydrolysis.

Experimental Protocols

Overall Reaction Scheme:

Part 1: Synthesis of Methyl 2-Methoxypent-4-enoate

This procedure details the α-alkylation of methyl methoxyacetate with allyl bromide.

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl methoxyacetate

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere.

-